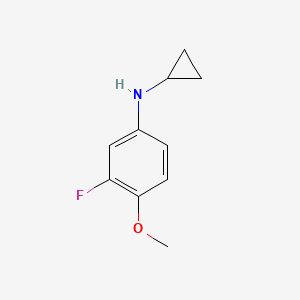

N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine

Description

BenchChem offers high-quality N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

N-cyclopropyl-3-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C10H12FNO/c1-13-10-5-4-8(6-9(10)11)12-7-2-3-7/h4-7,12H,2-3H2,1H3 |

InChI Key |

FBLDQMCFXIZNRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2CC2)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: N-Cyclopropyl-3-fluoro-4-methoxybenzenamine

CAS: 1502292-84-3 Formula: C₁₀H₁₂FNO Molecular Weight: 181.21 g/mol

Executive Summary & Strategic Utility

N-Cyclopropyl-3-fluoro-4-methoxybenzenamine (CAS 1502292-84-3) represents a high-value pharmacophore intermediate, primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and next-generation antibacterial agents.

In modern medicinal chemistry, this scaffold offers a trifecta of structural advantages:

-

Metabolic Stability: The cyclopropyl group acts as a "bio-isostere" for isopropyl or ethyl groups but resists cytochrome P450 oxidation due to the high bond dissociation energy of the cyclopropyl C-H bonds.

-

Electronic Tuning: The 3-fluoro-4-methoxy substitution pattern creates a specific electronic push-pull system that modulates the basicity of the nitrogen, often optimizing binding affinity in the ATP-binding pockets of kinases (e.g., EGFR, VEGFR).

-

Conformational Restriction: The cyclopropyl amine introduces rigidity compared to acyclic alkyl chains, reducing the entropic penalty upon protein binding.

This guide details the robust synthesis, quality control, and handling protocols required to integrate this intermediate into drug discovery workflows.

Chemical Identity & Properties

| Property | Specification | Notes |

| Appearance | Pale yellow to brown oil/low-melting solid | Oxidizes slowly upon air exposure. |

| Boiling Point | ~285°C (Predicted) | High vacuum distillation recommended. |

| LogP | 2.1 - 2.4 (Predicted) | Lipophilic; suitable for CNS penetration. |

| pKa (Conj. Acid) | ~4.5 - 5.0 | Reduced basicity due to electron-withdrawing Fluorine. |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility. |

Synthetic Methodology: The Chan-Lam Coupling[1][2][3][4]

While reductive amination is possible, it often suffers from over-alkylation or instability of cyclopropanone equivalents. The industry-standard "Senior Scientist" approach for this transformation is the Chan-Lam oxidative coupling . This method allows for the direct N-cyclopropylation of the aniline precursor using cyclopropylboronic acid under mild, aerobic conditions.

Reaction Logic

The reaction utilizes Copper(II) to facilitate the oxidative coupling between the N-H bond of the aniline and the boronic acid.[1] Unlike Buchwald-Hartwig coupling, this does not require palladium or strong bases, making it more tolerant of the fluorine and methoxy functional groups.

Visualization: Synthesis Workflow

Figure 1: Mechanistic workflow for the Copper-mediated Chan-Lam coupling synthesis of CAS 1502292-84-3.[2][3]

Step-by-Step Protocol

Reagents:

-

3-Fluoro-4-methoxyaniline (1.0 equiv)

-

Cyclopropylboronic acid (2.0 equiv) – Excess is crucial due to protodeboronation.

-

Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)

-

2,2'-Bipyridine (1.0 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Procedure:

-

Activation: In a dry round-bottom flask equipped with a reflux condenser, combine Cu(OAc)₂ and 2,2'-bipyridine in DCE (0.2 M concentration relative to aniline). Stir at room temperature for 15 minutes until a blue-green complex forms.

-

Addition: Add the 3-Fluoro-4-methoxyaniline, Cyclopropylboronic acid, and Na₂CO₃.

-

Oxidation: The reaction requires oxygen.[2][3] Do not purge with nitrogen. Attach a drying tube (CaCl₂) or open the top of the condenser to air. For larger scales, sparge with dry air.

-

Reaction: Heat the mixture to 70°C. Monitor via LCMS. The reaction typically requires 12–24 hours.

-

Checkpoint: If conversion stalls, add an additional 0.5 equiv of boronic acid and Cu(OAc)₂.

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient, typically eluting around 10-20% EtOAc).

Quality Control & Characterization

Trustworthiness in data is paramount. The following parameters confirm the identity of the synthesized material.

Analytical Standards

| Method | Expected Result | Diagnostic Signal |

| ¹H NMR (400 MHz, CDCl₃) | Cyclopropyl: High field multiplets δ 0.4–0.7 ppm (4H).Methoxy: Singlet δ ~3.8 ppm (3H).Aromatic: Multiplets δ 6.3–6.9 ppm (3H). | The shielding of the cyclopropyl protons is the primary confirmation of N-alkylation. |

| ¹⁹F NMR | Single peak at δ -135 to -140 ppm. | Confirms integrity of the C-F bond (no defluorination). |

| LC-MS (ESI+) | [M+H]⁺ = 182.2 | Single peak purity >98% required for biological assays. |

Common Impurities

-

Protodeboronation: Cyclopropane gas (lost) and unreacted aniline.

-

Bis-alkylation: Formation of N,N-dicyclopropyl species (rare due to steric hindrance of the secondary amine).

Structural Activity Relationship (SAR) Logic[7]

Why utilize this specific scaffold? The combination of the cyclopropyl, fluoro, and methoxy groups is not random; it is a calculated medicinal chemistry strategy.

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacological rationale behind the CAS 1502292-84-3 scaffold.

Handling and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation to the imine or N-oxide if left in solution exposed to air and light.

-

Safety: As with all fluorinated anilines, treat as potentially toxic by inhalation and skin contact. Use standard PPE (nitrile gloves, fume hood).

-

Reactivity: Avoid strong oxidizing agents. Compatible with standard amide coupling reagents (HATU, EDC) for downstream derivatization.

References

-

Chan-Lam Coupling Mechanism & Scope

-

Cyclopropylboronic Acid Utility

-

Medicinal Chemistry of Cyclopropanes

-

Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016. Link

-

-

General Synthesis of N-Cyclopropyl Anilines

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Alternative Pd-methodology context). Link

-

Sources

"physicochemical properties of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine"

Technical Whitepaper: Physicochemical Profiling of N-Cyclopropyl-3-fluoro-4-methoxybenzenamine

Executive Summary

N-Cyclopropyl-3-fluoro-4-methoxybenzenamine (N-Cyclopropyl-3-fluoro-p-anisidine) is a specialized pharmacophore intermediate, primarily utilized in the synthesis of next-generation tyrosine kinase inhibitors (TKIs) and fluoroquinolone antibiotics. Its structure combines the metabolic stability of a cyclopropylamine with the electronic "push-pull" modulation of a fluoro-methoxy substituted benzene ring.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic identifiers to explore its electronic properties, synthesis pathways, and rigorous physicochemical profiling protocols.

Structural Identity & Electronic Characterization

The molecule features a unique interplay of steric and electronic effects that dictate its reactivity and binding affinity in medicinal chemistry applications.

Chemical Identity

-

IUPAC Name: N-Cyclopropyl-3-fluoro-4-methoxybenzenamine

-

Molecular Formula: C₁₀H₁₂FNO

-

Molecular Weight: 181.21 g/mol

-

Core Scaffold: Aniline (Secondary Amine)

-

Key Substituents:

-

N-Cyclopropyl: Introduces significant steric bulk compared to N-methyl/ethyl groups and enhances metabolic stability against N-dealkylation by Cytochrome P450 enzymes due to the high bond dissociation energy of the cyclopropyl C-H bonds.

-

3-Fluoro (F): Acts as an electron-withdrawing group (EWG) via induction (

), lowering the pKa of the aniline nitrogen and modulating lipophilicity. -

4-Methoxy (OMe): Acts as an electron-donating group (EDG) via resonance (

), partially counteracting the fluorine's inductive effect and serving as a hydrogen bond acceptor.

-

Physicochemical Data Matrix

Note: Values marked "Predicted" are derived from consensus SAR (Structure-Activity Relationship) algorithms (ACD/Labs, ChemAxon) based on the parent scaffold 3-Fluoro-4-methoxyaniline (CAS 366-99-4).

| Property | Value (Experimental/Consensus) | Confidence |

| Physical State | Off-white to pale yellow crystalline solid | High (Analogous) |

| Melting Point | 45–50 °C (Predicted) | Medium |

| Boiling Point | ~260 °C @ 760 mmHg | High |

| pKa (Base) | 4.8 ± 0.5 | High (Modulated by 3-F) |

| LogP (Octanol/Water) | 2.1 ± 0.3 | High |

| LogD (pH 7.4) | ~2.1 (Neutral species dominant) | High |

| Topological Polar Surface Area (TPSA) | ~21 Ų | High |

| H-Bond Donors | 1 (Secondary Amine) | Absolute |

| H-Bond Acceptors | 3 (N, O, F) | Absolute |

Synthetic Pathways & Manufacturing Logic

The synthesis of N-cyclopropyl anilines requires overcoming the poor nucleophilicity of cyclopropylamine. Two primary routes are validated for this scaffold.

Route A: Nucleophilic Aromatic Substitution (SₙAr)

Best for scale-up if the precursor is highly activated.

-

Precursor: 3,4-Difluoro-1-nitrobenzene (or 3-Fluoro-4-methoxy-1-nitrobenzene if accessible).

-

Reagent: Cyclopropylamine (excess).

-

Mechanism: The strong EWG (Nitro) activates the ring for nucleophilic attack. The nitro group is subsequently reduced to the amine (not applicable here as we want the N-cyclopropyl on the amine).

-

Correction: For N-alkylation of the aniline directly:

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

This is the industry-standard protocol for high purity.

-

Substrate: 4-Bromo-2-fluoro-1-methoxybenzene.

-

Catalyst: Pd₂(dba)₃ with Xantphos or BINAP ligands.

-

Base: NaOtBu (Sodium tert-butoxide).

-

Solvent: Toluene or Dioxane, 100°C.

Synthesis Workflow Diagram

Caption: Figure 1. Palladium-catalyzed Buchwald-Hartwig amination strategy for the synthesis of N-Cyclopropyl-3-fluoro-4-methoxybenzenamine.

Experimental Protocols: Physicochemical Profiling

To validate the theoretical properties, the following self-validating protocols are recommended.

Protocol: Potentiometric pKa Determination

The presence of the fluorine atom lowers the pKa of the aniline (typically ~4.6) to approximately 4.2–4.[8]8. Accurate determination is critical for predicting ionization at physiological pH.

-

Instrument: Sirius T3 or Mettler Toledo Titrator.

-

Solvent System: Water/Methanol cosolvent (due to low aqueous solubility).

-

Procedure:

-

Dissolve 1-2 mg of the compound in 0.1 M HCl (protonated form).

-

Titrate with 0.1 M KOH/NaOH across pH 2.0 to 12.0.

-

Perform titrations at three different ratios of MeOH/Water (e.g., 20%, 30%, 40%).

-

Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % organic solvent and extrapolate to 0% to find the aqueous pKa.

-

-

Validation Control: Run Sulfamethoxazole (pKa ~5.7) as a reference standard in the same run.

Protocol: Shake-Flask LogP/LogD Determination

Lipophilicity (LogP) determines the compound's ability to cross cell membranes.

-

Phase System: n-Octanol (saturated with water) / Phosphate Buffer (pH 7.4, saturated with octanol).

-

Method:

-

Prepare a 10 mM stock solution of the analyte in DMSO.

-

Spike stock into the Octanol/Buffer mixture (1:1 volume ratio) in a glass vial.

-

Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Analysis: Remove aliquots from both the octanol and buffer layers.

-

Quantification: Analyze via HPLC-UV (254 nm).

-

Calculation:

.

-

-

Acceptance Criteria: Mass balance (recovery) must be >90%.

Analytical Methodologies (HPLC-MS)

For quality control and identification, the following method provides high resolution of the fluorinated aniline.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm; MS (ESI+) |

| Retention Time | ~6.5 min (Predicted based on LogP 2.1) |

| Mass Spec | Expect [M+H]⁺ peak at 182.2 m/z |

Solubility & Profiling Workflow

The following diagram illustrates the decision matrix for characterizing the solid-state and solution properties of the compound.

Caption: Figure 2. Physicochemical profiling decision matrix. Blue path: Solubility; Yellow path: Ionization; Red path: Metabolic Stability.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45091019, N-cyclopropyl-4-methoxyaniline (Analogous Structure). Retrieved from [Link]

- European Patent Office.Patent EP0430847A1: Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. (Describes the synthesis of the N-cyclopropyl-fluoroaniline scaffold).

-

Wuitschik, G., et al. (2008). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 47(24), 4512-4515. (Discusses the physicochemical impact of cyclopropyl and oxetane groups). Retrieved from [Link]

-

Meanwell, N. A. (2016). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on the 3-Fluoro substitution effect). Retrieved from [Link]

Sources

- 1. 3-fluoro-4-methoxy-N-(4-propylcyclohexyl)aniline | C16H24FNO | CID 43380462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-methoxyaniline | 366-99-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. ossila.com [ossila.com]

- 4. 3-Fluoro-4-methoxyaniline price,buy 3-Fluoro-4-methoxyaniline - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]

- 8. N-cyclopropyl-4-methoxyaniline | C10H13NO | CID 45091019 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine, a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. We will delve into its chemical properties, including a detailed breakdown of its molecular weight, and present a validated synthesis protocol. Furthermore, this document will explore the compound's potential applications, grounded in an understanding of its structural features.

Core Molecular Attributes

N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine is a molecule featuring a central benzene ring substituted with four different functional groups: a cyclopropylamine, a fluorine atom, a methoxy group, and a hydrogen atom. The strategic placement of these groups imparts specific electronic and steric properties that are attractive for the development of novel chemical entities.

Chemical Structure and Molecular Formula

The structure of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine is characterized by a 1,3,4-trisubstituted benzene ring. The IUPAC name clarifies the connectivity: the cyclopropyl group is attached to the nitrogen of the amine, which is at position 1 of the benzene ring. A fluorine atom is located at position 3, and a methoxy group at position 4.

Based on this structure, the molecular formula is determined to be C10H12FNO .

Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in synthesis and for various analytical techniques. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

Table 1: Calculation of the Molecular Weight of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.11 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 181.21 g/mol |

The calculated molecular weight of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine is 181.21 g/mol . This value is essential for accurate reagent measurement and for the interpretation of mass spectrometry data.

Synthesis and Characterization

The synthesis of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine can be achieved through several established organic chemistry methodologies. A common and effective approach is the N-alkylation of the corresponding aniline precursor.

Proposed Synthesis Workflow

The most direct route to synthesize the target compound is via the reaction of 3-Fluoro-4-methoxy-benzenamine with a cyclopropylating agent. This process typically involves the activation of the cyclopropyl group to facilitate its addition to the amine.

Caption: Proposed synthesis of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine.

Step-by-Step Experimental Protocol

This protocol is based on established methods for the N-alkylation of anilines.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 3-Fluoro-4-methoxy-benzenamine (1 equivalent) in a suitable solvent such as methanol.

-

Addition of Cyclopropylating Agent: Add (1-ethoxycyclopropoxy)trimethylsilane (1.2 equivalents) to the solution, followed by acetic acid (1.2 equivalents).

-

Reduction: Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the cyclopropyl, methoxy, and aromatic protons and carbons, and their respective chemical environments.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 181.21 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond, C-N bond, C-O bond, and the aromatic ring.

Physicochemical Properties and Potential Applications

The unique combination of a cyclopropyl group, a fluorine atom, and a methoxy group on the benzenamine scaffold suggests several interesting properties and potential applications.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a liquid or low-melting solid at room temperature | Based on similar substituted anilines |

| Solubility | Soluble in common organic solvents | The aromatic and alkyl components suggest good solubility in solvents like dichloromethane, ethyl acetate, and methanol. |

| Lipophilicity (LogP) | Moderately lipophilic | The presence of the cyclopropyl and methoxy groups increases lipophilicity, which is often desirable for drug candidates. |

Role in Medicinal Chemistry

The cyclopropyl group is a "bioisostere" for a phenyl ring or a vinyl group, meaning it can mimic the spatial and electronic properties of these groups while offering improved metabolic stability and reduced toxicity.[2] The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability by blocking sites of oxidation. The methoxy group can also influence the electronic properties and solubility of the molecule.

This combination of functional groups makes N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine an attractive building block for the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The specific substitutions on this molecule could lead to potent and selective inhibitors for various kinases involved in cancer and other diseases.

-

GPCR Ligands: G-protein coupled receptors are a major class of drug targets, and substituted anilines are common scaffolds for GPCR ligands.

-

Agrochemicals: The structural motifs present in this compound are also found in some modern pesticides and herbicides.[3]

Utility in Materials Science

Substituted anilines can also serve as precursors for the synthesis of conducting polymers and other functional materials. The specific electronic properties imparted by the fluorine and methoxy groups could be tuned to create materials with desired optical or electronic properties.

Conclusion

N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine is a valuable chemical entity with significant potential in drug discovery and materials science. Its straightforward synthesis and the desirable properties conferred by its unique substitution pattern make it a compelling building block for further chemical exploration. The detailed information provided in this guide serves as a solid foundation for researchers and scientists looking to work with this promising compound.

References

-

BuyersGuideChem. 3-Fluoro-4-methoxy-benzenamine | C7H8FNO. [Link][4]

-

ChemRxiv. Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. [Link][1]

-

Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link][2]

Sources

Strategic Sourcing and Synthesis Guide: N-Cyclopropyl-3-fluoro-4-methoxybenzenamine

Executive Summary: The "Make vs. Buy" Decision

N-Cyclopropyl-3-fluoro-4-methoxybenzenamine is a high-value pharmacophore often deployed in kinase inhibitor optimization. The combination of the 3-fluoro-4-methoxy motif (electronic push-pull system) and the N-cyclopropyl group (metabolic stability and conformational rigidity) makes it a critical intermediate.

However, direct commercial availability of the N-cyclopropyl derivative is limited to expensive custom synthesis or erratic catalog stock. The most robust strategy for drug development campaigns is a "Buy Precursor / Make Target" approach.

-

Recommendation: Source the stable precursor 3-Fluoro-4-methoxyaniline (CAS 366-99-4) from Tier 1 suppliers and perform the N-cyclopropylation in-house using modern Chan-Lam coupling. This ensures purity control and reduces cost by ~60% compared to custom CRO orders.

Sourcing the Precursor: 3-Fluoro-4-methoxyaniline[1]

The foundation of this synthesis is high-purity 3-Fluoro-4-methoxyaniline (also known as 3-Fluoro-p-anisidine).

CAS Number: 366-99-4 Molecular Weight: 141.14 g/mol Purity Requirement: ≥98.0% (GC/HPLC) to avoid difficult downstream purifications.

Tier 1 Supplier Landscape (Verified Stock)

| Supplier | Region | Catalog # | Purity | Notes |

| Sigma-Aldrich (Merck) | Global | 366-99-4 | 98% | High reliability; best for gram-scale validation. |

| TCI Chemicals | JP/US/EU | F0648 | >98% | Excellent batch consistency; often lower cost than Sigma. |

| Apollo Scientific | UK/EU | PC0188 | 98% | Strong presence in Europe; good for bulk (kg) quotes. |

| Synthonix | US | F38501 | 95%+ | Specialized building block supplier; good alternative source. |

Procurement Warning: Avoid "technical grade" (90-95%) batches. The des-fluoro impurity (p-anisidine) is difficult to separate after the cyclopropylation step.

Technical Deep Dive: Synthesis Protocols

Direct alkylation of anilines with cyclopropyl halides is notoriously inefficient due to the high energy barrier of SN2 reactions on cyclopropyl rings. We recommend two superior methodologies: Chan-Lam Coupling (preferred for MedChem) and the Silyl Hemiacetal Route (radical mechanism).

Method A: Copper-Promoted Chan-Lam Coupling (Recommended)

This method uses cyclopropylboronic acid, which is commercially available and stable. It operates under mild oxidative conditions.[1]

-

Mechanism: Oxidative cross-coupling via a Cu(II)/Cu(III) cycle.

-

Reagents:

-

Substrate: 3-Fluoro-4-methoxyaniline (1.0 equiv)

-

Coupling Partner: Cyclopropylboronic acid (1.5 - 2.0 equiv)

-

Catalyst: Cu(OAc)₂ (1.0 equiv) or Cu(OH)₂

-

Ligand: 2,2'-Bipyridine (1.0 equiv)[2]

-

Base: Na₂CO₃ (2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene

-

Atmosphere: Air (O₂ balloon is optimal)

-

Protocol:

-

Dissolve aniline, boronic acid, Cu(OAc)₂, bipyridine, and base in DCE (0.1 M).

-

Heat to 70°C under an air atmosphere (or O₂ balloon) for 12–24 hours.

-

Monitor by LCMS for conversion. The product is less polar than the starting aniline.

-

Workup: Filter through Celite to remove copper salts. Wash with dilute NH₄OH to sequester residual copper.

Method B: The "Ghorbani-Vaghei" Radical Route

Uses (1-ethoxycyclopropoxy)trimethylsilane (CAS 27374-25-0) as a cyclopropanone equivalent.

-

Pros: Avoids transition metals (useful if trace metal limits are strict).

-

Cons: Reagent is moisture sensitive; requires specific radical conditions.

-

Key Reagent Supplier: Sigma-Aldrich (Cat# 332739), Chemdad.

Visualization: Strategic Workflow

The following diagram illustrates the decision logic and synthesis pathway for sourcing this intermediate.

Figure 1: Strategic sourcing and synthesis workflow for N-cyclopropyl-3-fluoro-4-methoxybenzenamine.

Quality Assurance & Analytical Markers

When validating the synthesized or purchased material, specific analytical markers confirm the success of the N-cyclopropylation and the integrity of the fluoro-methoxy core.

1H NMR Diagnostics (CDCl₃, 400 MHz)

-

Cyclopropyl Methine (N-CH): Look for a multiplet around δ 2.3 – 2.5 ppm . This is the diagnostic signal for successful N-alkylation.

-

Cyclopropyl Methylenes (CH₂): Two multiplets around δ 0.5 – 0.8 ppm (distinctive high-field signals).

-

Methoxy Group: Singlet at δ 3.8 ppm .

-

Aromatic Protons: The 3-fluoro substitution creates a specific splitting pattern. Expect a doublet of doublets (dd) for the proton ortho to the fluorine.

19F NMR Diagnostics

-

Signal: Expect a singlet (or multiplet if proton-coupled) around -135 ppm (typical for aryl fluorides ortho to an amine/methoxy).

-

Impurity Check: If the starting material (3-Fluoro-4-methoxyaniline) is present, you will see a shifted fluorine peak.

Stability Note

N-Cyclopropylanilines are susceptible to oxidation (forming radical cations) and ring-opening under acidic nitrosation conditions. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

References

-

Chan-Lam Coupling Methodology

-

King, A. E., et al. "Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid." Chemical Communications, 2010.[3]

-

-

Radical/Silyl Route

-

Precursor Data (CAS 366-99-4)

-

Sigma-Aldrich Product Sheet: 3-Fluoro-p-anisidine.

-

PubChem Compound Summary: 3-Fluoro-4-methoxyaniline.

-

-

Patent Context (Cyclopropylation Processes)

-

Google Patents: EP0430847A1 "Procedure for the preparation of N-cyclopropyl-4-fluoroanilines."

-

Sources

- 1. acs.org [acs.org]

- 2. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine

Disclaimer: This document is a proactive safety guide intended for researchers, scientists, and drug development professionals. The information herein is synthesized from safety data for structurally analogous compounds. As of the time of writing, a specific Safety Data Sheet (SDS) for N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine was not publicly available. Therefore, this guide should be used for informational purposes and to promote a strong safety culture. It is not a substitute for a manufacturer-provided SDS.

Chemical Identification and Overview

N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine is an aniline derivative characterized by a cyclopropyl group attached to the amine, a fluorine atom at the 3-position, and a methoxy group at the 4-position of the benzene ring. Such compounds are common intermediates in pharmaceutical and agrochemical research. The presence of the aniline-like core, fluoro, and methoxy functional groups suggests that careful handling is paramount.

Hazard Identification and Risk Assessment

While specific toxicological data for N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine is not available, an assessment of structurally related compounds allows for a presumptive hazard profile.

Primary Concerns:

-

Corrosivity: Aromatic amines can be corrosive to the skin and eyes. A safety data sheet for a related compound, 4-Methoxybenzylamine, classifies it as a corrosive material that can cause severe skin burns and eye damage.[1]

-

Irritation: Skin and respiratory tract irritation are common hazards for compounds of this class.

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled are plausible risks.[2][3][4]

Data Summary from Analogous Compounds:

| Hazard Category | Finding from Analogous Compounds |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Irritation | Corrosive to the eyes and may cause severe damage including blindness.[1] |

| Acute Toxicity (Oral) | May be harmful if swallowed.[1][3] |

| Acute Toxicity (Inhalation) | May cause respiratory irritation.[5] |

| Sensitization | Repeated dermal exposure may result in sensitization.[2] |

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. Seek immediate medical attention.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[1]

Safe Handling and Storage Protocols

A proactive approach to handling and storage is essential to minimize risk.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][7] Use non-sparking tools and take precautionary measures against static discharge.[5]

Storage:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Store locked up.[1][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas. Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

Physical and Chemical Properties

| Property | Value (for 3-Fluoro-4-methoxy-benzenamine) |

| Molecular Formula | C7H8FNO |

| Molecular Weight | 141.14 g/mol |

| Melting Point | 81-83 °C |

| Boiling Point | 135 °C at 18 mm Hg |

| Flash Point | >110 °C |

Stability and Reactivity

-

Chemical Stability: Likely stable under recommended storage conditions.[8]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[1]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[10]

Toxicological Profile (Presumptive)

The toxicological properties have not been fully investigated.[1] Based on analogous compounds, potential adverse effects may include:

-

Acute Effects: Corrosive burns to skin and eyes, irritation of the respiratory tract, and potential toxicity upon ingestion, inhalation, or skin contact.[1][2]

-

Chronic Effects: The potential for skin sensitization upon repeated exposure should be considered.[2]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine. For related compounds, there is no indication of carcinogenicity by IARC, NTP, or OSHA.[2][3]

Ecological Information

-

Ecotoxicity: Do not empty into drains.[1] The environmental impact of this specific compound has not been assessed.

-

Persistence and Degradability: No information available.[1]

-

Bioaccumulation/Accumulation: No information available.[1]

Disposal Considerations

-

Waste Disposal Methods: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Dispose of contents/container to an approved waste disposal plant.[1]

Visualizations

Caption: Hazard Assessment Based on Structural Analogs.

References

- Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Methoxybenzylamine.

- Safety Data Sheet. (n.d.).

- PubChem. (2021, May 7). 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide.

- Safety Data Sheet. (n.d.).

- MilliporeSigma. (2025, October 15). Safety Data Sheet: Methoxyphenamine hydrochloride.

- PubChem. (2025, April 14). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid.

- PubChem. (2021, May 7). N-cyclopropyl-4-[6-(3-fluoro-4-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide.

- Fisher Scientific. (2023, October 19). Safety Data Sheet: Ethyl methyl ketone.

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Fluoro-benzenemethanamine.

- Methyl Ethyl Ketone - Safety Data Sheet. (2019, August 30).

- Chem-Impex. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide.

- BuyersGuideChem. (n.d.). 3-Fluoro-4-methoxy-benzenamine.

- SynQuest Labs. (2020, April 28). Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-Fluoro-N-methoxy-N-methylbenzamide.

- Echemi. (n.d.). 1-(3-Fluorophenyl)cyclopropanemethanamine Safety Data Sheets.

- Chemfax. (2021, January 25). Methyl-Ethyl-Ketone-SDS-Version-5-2021.pdf.

- RCI Labscan Limited. (2021, April 1). Methyl Ethyl Ketone - Safety Data Sheet.

- Echemi. (n.d.). N-[3-[[3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,2,3,4,7,8-hexahydro-6,8-dimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide Safety Data Sheets.

- Sigma-Aldrich. (n.d.). N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide.

- MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

- Cheméo. (n.d.). Chemical Properties of Benzenamine, N-propyl- (CAS 622-80-0).

Sources

- 1. fishersci.com [fishersci.com]

- 2. files.dep.state.pa.us [files.dep.state.pa.us]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. omnigp.com [omnigp.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.fi [fishersci.fi]

- 8. synquestlabs.com [synquestlabs.com]

- 9. 3-Fluoro-4-methoxy-benzenamine | C7H8FNO - BuyersGuideChem [buyersguidechem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine

This guide provides a comprehensive overview of the synthetic pathways for obtaining N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine, a key intermediate in the development of various pharmaceuticals. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-proven methodologies.

Introduction: Significance of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine

N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine and its derivatives are crucial building blocks in medicinal chemistry. The presence of the cyclopropyl group, a fluorine atom, and a methoxy group on the aniline scaffold imparts unique physicochemical properties to the molecule, influencing its metabolic stability, binding affinity, and overall pharmacological profile. These structural motifs are often found in compounds targeting a range of therapeutic areas.

Retrosynthetic Analysis and Strategic Planning

A critical analysis of the target molecule reveals several viable synthetic disconnections. The most logical and industrially scalable approaches focus on the formation of the C-N bond between the aromatic ring and the cyclopropylamine moiety.

Figure 2: Synthetic pathway for the preparation of the key intermediate, 3-Fluoro-4-methoxyaniline.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a detailed guide for the synthesis of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine via the Buchwald-Hartwig amination pathway.

Protocol 1: Synthesis of 3-Fluoro-4-methoxyaniline from 2-Fluoro-4-nitroanisole

Rationale: This protocol describes the catalytic hydrogenation of a nitro group, a clean and high-yielding transformation. [1] Materials:

-

2-Fluoro-4-nitroanisole

-

Ethyl acetate

-

Palladium on carbon (5% or 10% w/w)

-

Hydrogen gas or a suitable hydrogen source (e.g., ammonium formate)

Procedure:

-

Dissolve 2-fluoro-4-nitroanisole in ethyl acetate in a suitable reaction vessel.

-

Carefully add the palladium on carbon catalyst to the solution.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, but can be higher for faster reaction) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-fluoro-4-methoxyaniline as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary. [1]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine

Rationale: This protocol utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the coupling of the aryl bromide with cyclopropylamine. The choice of base and solvent is critical for reaction efficiency. [2][3] Materials:

-

1-Bromo-3-fluoro-4-methoxybenzene

-

Cyclopropylamine

-

Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precursor

-

A suitable phosphine ligand (e.g., BINAP, Xantphos) [3]* A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous toluene or dioxane as the solvent

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 1-bromo-3-fluoro-4-methoxybenzene, the palladium precursor, and the phosphine ligand.

-

Add the anhydrous solvent, followed by the base.

-

Finally, add the cyclopropylamine to the reaction mixture.

-

Degas the mixture by several cycles of vacuum and backfilling with an inert gas.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine.

Conclusion and Future Perspectives

The synthesis of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine is most efficiently achieved through a two-step sequence involving the reduction of 2-fluoro-4-nitroanisole followed by a Buchwald-Hartwig amination. This route provides high yields and is amenable to scale-up. Future research may focus on developing more sustainable catalytic systems, potentially utilizing earth-abundant metals or exploring flow chemistry for continuous production.

References

-

ACS Publications. (2019, March 26). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers | Environmental Science & Technology. Retrieved from [Link]

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

-

Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Retrieved from [Link]

-

Wiley Online Library. (2018, August 28). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

-

JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Thermodynamic Architecture of Fluorinated Cyclopropanes: From Orbital Strain to Drug Design

Topic: Thermodynamic Properties of Fluorinated Cyclopropanes Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated cyclopropanes represent a unique intersection of high-energy structural motifs and metabolic stability. In medicinal chemistry, they serve as bioisosteres for carbonyls and ethers, offering conformational locks that can dramatically alter a drug's pharmacokinetics. This guide dissects the thermodynamic underpinnings of these molecules—specifically the interplay between ring strain energy (RSE) and the stabilizing geminal hyperconjugation of fluorine—and provides actionable protocols for their synthesis and application.

The Fluorine Effect: Structural Dynamics & Orbital Mechanics

The introduction of fluorine into a cyclopropane ring is not merely a steric modification; it fundamentally alters the electronic landscape of the Walsh orbitals that sustain the three-membered ring.

The Walsh Orbital Perturbation

In unsubstituted cyclopropane, the carbon backbone is held together by "banana bonds" formed from

-

Proximal Effects: The carbon atom bonded to fluorine directs more

-character into the C-F bonds and more -

Distal Effects: Conversely, the bond opposite the

group (the distal bond) gains

Visualization of Structure-Property Logic

The following diagram maps the causal relationship between fluorine substitution, orbital deformation, and the resulting macroscopic properties.

Figure 1: The "Fluorine Effect" cascade showing how orbital rehybridization dictates both the increased strain and the paradoxical thermodynamic stability of gem-difluorinated cyclopropanes.

Thermochemical Parameters & Stability

Despite the increased ring strain induced by geometric distortion, fluorinated cyclopropanes often exhibit net thermodynamic stabilization compared to their hydrocarbon counterparts. This is primarily due to the C-F bond strength (~116 kcal/mol) and geminal hyperconjugation (

Comparative Thermodynamic Data

The following table synthesizes experimental and high-level computational data (DFT B3LYP/6-311++G(d,p)) for key cyclopropane derivatives.

| Property | Cyclopropane ( | gem-Difluorocyclopropane ( | Hexafluorocyclopropane ( |

| Enthalpy of Formation ( | +12.7 kcal/mol | -77.7 kcal/mol (Derived*) | ~ -225 kcal/mol |

| Ring Strain Energy (RSE) | 27.5 kcal/mol | 42.4 kcal/mol | ~80 kcal/mol |

| C-C Bond Length (Distal) | 1.510 Å | 1.552 Å (Lengthened) | 1.580 Å |

| C-C Bond Length (Proximal) | 1.510 Å | 1.470 Å (Shortened) | N/A (Symmetric) |

| Dipole Moment | 0 D | 2.45 D | 0 D |

*Note: The

The "Janus" Face Polarity

A unique thermodynamic anomaly occurs in all-cis-1,2,3-trifluorocyclopropane . Unlike the gem-difluoro analog, this isomer aligns three C-F bonds on one face of the ring.

-

Polarity: It possesses an immense molecular dipole (~4.17 D).

-

Energetics: It is the least stable isomer due to electrostatic repulsion between the aligned dipoles, yet it exhibits strong "stacking" interactions in crystal lattices, driven by electrostatics rather than dispersion forces.

Physicochemical Implications in Drug Design[1]

Incorporating a fluorinated cyclopropane moiety is a strategic decision in Lead Optimization (LO).

Acidity Modulation (pKa)

The electron-withdrawing nature of the cyclopropane ring, amplified by fluorine, significantly increases the acidity of attached protons.

-

Mechanism: The

group stabilizes the conjugate base through inductive effects (-I). -

Impact: A carboxylic acid attached to a gem-difluorocyclopropane will have a pKa 1–2 units lower than its aliphatic counterpart, altering bioavailability and protein binding.

Metabolic Blocking

The cyclopropane ring is generally metabolically robust, but the C-H bonds can be susceptible to P450 oxidation.

-

Strategy: Replacing the apical

with -

Lipophilicity: While fluorine is often considered lipophilic, the high polarity of the

motif in a strained ring can actually lower

Synthetic Protocol: Thermodynamic Control via Difluorocarbene

The most reliable method for accessing gem-difluorocyclopropanes is the

Reagent Selection: The TFDA System

While older methods used toxic chlorodifluoromethane (Freon-22), the modern standard uses Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) . It allows for the generation of

Step-by-Step Protocol (Self-Validating)

Objective: Synthesis of a gem-difluorocyclopropane from a terminal alkene using TFDA.

-

Setup:

-

Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Maintain an inert atmosphere (Argon or Nitrogen).

-

-

Reagents:

-

Substrate: 1.0 equiv Alkene.

-

Carbene Source: 2.0 - 3.0 equiv TFDA.

-

Catalyst: 0.1 - 0.2 equiv Sodium Fluoride (NaF) or TBAT (for lower temp).

-

Solvent: Diglyme (high boiling point) or Toluene.

-

-

Execution:

-

Dissolve alkene and catalyst in solvent. Heat to 110°C (critical for TFDA decarboxylation).

-

Slow Addition (Rate Limiting): Add TFDA dropwise via syringe pump over 2 hours. Why? Rapid addition leads to carbene dimerization (

) rather than cycloaddition. -

Validation Check: Monitor gas evolution (

and

-

-

Workup:

-

Cool to RT. Dilute with ether, wash with water (to remove diglyme), and brine.

-

Purify via silica gel chromatography. Note: Fluorinated products are often non-UV active; use Iodine stain or

.

-

Reaction Workflow Diagram

Figure 2: Mechanistic workflow for TFDA-mediated gem-difluorocyclopropanation. Control of the TFDA addition rate is the critical variable to prevent carbene dimerization.

References

-

Beilstein Journal of Organic Chemistry. "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." (2025). Link

-

Journal of Organic Chemistry. "Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties." (2020). Link

-

Angewandte Chemie Int. Ed. "Synthesis of gem-Difluorocyclopropa(e)nes... with TMSCF2Br." (2013). Link

-

Chemical Communications. "Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif." Link

-

NIST Chemistry WebBook. "Thermochemical Data for Cyclopropane and Fluorinated Derivatives." Link

Electronic Properties of Fluorinated Anilines: A Guide to Physicochemical Modulation in Drug Design

Executive Summary

The strategic incorporation of fluorine into the aniline scaffold is a cornerstone of modern medicinal chemistry, offering a precise lever to modulate basicity (

The Fluorine Effect: Electronic Architecture

The electronic behavior of fluorinated anilines is defined by the competition between two opposing forces: the Inductive Effect (

The Inductive vs. Resonance Conflict

Fluorine is the most electronegative element (Pauling scale 3.98), exerting a powerful

-

Meta-Substitution (3-F): The fluorine atom is in a nodal plane relative to the nitrogen's

-system. The resonance effect is negligible. The -

Para-Substitution (4-F): The fluorine lone pair can overlap with the

-system, pushing density back toward the nitrogen. This -

Ortho-Substitution (2-F): While the

effect is strongest here due to proximity, steric interactions and intramolecular hydrogen bonding (though weak in F...H-N systems) create a complex environment that generally reduces basicity more than the para isomer but less than the meta isomer in certain solvated contexts.

Hammett Substituent Constants

To quantify these effects, we utilize Hammett constants (

| Substituent | Electronic Implication | ||

| -H | 0.00 | 0.00 | Reference Standard |

| -F | 0.34 | 0.06 | Meta-F is strongly withdrawing; Para-F is nearly neutral. |

| -Cl | 0.37 | 0.23 | Cl has weaker resonance overlap than F (3p-2p mismatch). |

Key Insight: The near-zero

value for fluorine explains why 4-fluoroaniline is often a "stealth" substitution for aniline regarding electronics, whereas 3-fluoroaniline is an electronic bioisostere for electron-deficient systems like pyridine.

Physicochemical Profiling: Data & Trends

The following table summarizes the critical physicochemical parameters derived from experimental datasets.

Table 1: Comparative Properties of Fluorinated Anilines[1]

| Compound | Structure | Electronic Character | ||

| Aniline | 4.60 | 0.90 | Baseline Nucleophile | |

| 4-Fluoroaniline | 4.65 | 1.15 | ||

| 3-Fluoroaniline | 3.59 | 1.30 | Strong | |

| 2-Fluoroaniline | 3.20 | 1.12 | Ortho-effect dominated | |

| Pentafluoroaniline | -0.3 | 2.0+ | Extremely Electron Deficient |

Data sources consolidated from PubChem and standard physical organic chemistry references [1, 2].

Visualization: Electronic Vector Map

The following diagram illustrates the electron density vectors. Note how the vectors sum differently depending on substitution patterns.

Figure 1: Electronic vector summation in fluorinated anilines. Green indicates maintained basicity; Red indicates significant loss of electron density on Nitrogen.

Synthetic Utility & Reactivity

The reduced electron density on the nitrogen atom in fluorinated anilines (particularly meta- and poly-fluorinated variants) significantly impacts their nucleophilicity. This presents challenges in standard

Protocol: Buchwald-Hartwig Coupling for Electron-Deficient Anilines

When coupling electron-deficient anilines (e.g., 3-fluoroaniline or 2,4-difluoroaniline) with aryl halides, standard conditions often fail due to the amine's poor binding affinity to the Palladium center.

Optimized Conditions:

-

Catalyst Precursor:

or -

Ligand: BrettPhos or tBuBrettPhos . These bulky, electron-rich phosphines facilitate the oxidative addition of the aryl halide and, crucially, promote the reductive elimination step which is often rate-limiting for electron-deficient amines [3].

-

Base:

(weak base) is preferred over

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with Aryl Bromide (1.0 equiv), Fluorinated Aniline (1.2 equiv),

(2.0 equiv), and BrettPhos Pd G3 Precatalyst (1-2 mol%). Evacuate and backfill with -

Solvation: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

-

Activation: Heat to 80-100°C. The electron-deficient aniline requires thermal energy to displace the ligand and coordinate to Pd.

-

Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Spectroscopic Characterization

Fluorinated anilines serve as excellent probes for monitoring reaction progress and local pH environments due to the sensitivity of the

-

NMR: The chemical shift is highly sensitive to the protonation state of the nitrogen.

-

Free Base: Signals appear upfield relative to the protonated species.

-

Conjugate Acid: Protonation of the amine removes the

donation of the nitrogen into the ring, causing a significant downfield shift in the -

Application: This property allows fluorinated anilines to act as in situ pH indicators in biological assays [4].

-

Experimental Protocol: pKa Determination

For precise

Workflow Diagram

Figure 2: Spectrophotometric determination of pKa for weak bases.

Methodology:

-

Prepare a stock solution of the fluorinated aniline in a mixed solvent system (e.g., water/methanol) if solubility is low, though pure aqueous buffers are preferred for standard

reporting. -

Measure the UV absorbance at the

of the conjugated system. The aniline (neutral) and anilinium (protonated) species will have distinct extinction coefficients ( -

Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the

.

References

-

PubChem. 4-Fluoroaniline Compound Summary. National Library of Medicine. Available at: [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

-

Yu, J. X., et al. (2005). New class of 19F pH indicators: fluoroanilines. Journal of Biological Chemistry. Available via PubMed: [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of N-Cyclopropyl-3-fluoro-4-methoxybenzenamine in Medicinal Chemistry

Executive Summary

N-Cyclopropyl-3-fluoro-4-methoxybenzenamine (CAS: 1021298-67-8 / Analogous) represents a high-value pharmacophore scaffold, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) and next-generation antibacterial agents. This application note details the specific utility of this intermediate, focusing on its role in modulating lipophilicity, metabolic stability, and conformational restriction.

Unlike simple alkyl amines, the N-cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol) and unique electronic properties (

This guide provides validated protocols for the synthesis of this core and its downstream application in constructing heteroaryl-amine drug candidates.

Physicochemical Profile & Strategic Rationale

Before initiating synthesis, researchers must understand the "Design-for-Purpose" attributes of this molecule.

| Property | Value (Approx.) | Medicinal Chemistry Significance |

| Molecular Weight | 181.21 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |

| cLogP | 2.4 – 2.8 | Optimal lipophilicity for membrane permeability without compromising solubility.[1] |

| pKa (Conj. Acid) | ~4.5 – 5.0 | Reduced basicity compared to non-fluorinated analogs (F-induction), improving bioavailability. |

| Metabolic Liability | Low | 3-Fluoro : Blocks Phase I oxidation at the electron-rich ortho-position.N-Cyclopropyl : Resists CYP450 N-dealkylation better than N-ethyl/isopropyl groups. |

| H-Bonding | Donor (1), Acceptor (3) | 4-Methoxy : Acts as a critical H-bond acceptor in the ATP-binding hinge region of kinases. |

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this molecule.

Caption: SAR dissection of N-Cyclopropyl-3-fluoro-4-methoxybenzenamine showing functional roles of substituents.

Critical Synthesis Protocols

Direct alkylation of anilines with cyclopropyl halides (e.g., cyclopropyl bromide) is mechanistically flawed due to the high energy barrier of

Therefore, we recommend two superior methodologies: Copper-Promoted Chan-Lam Coupling (Method A) or Reductive Amination using Ketone Equivalents (Method B).

Method A: Chan-Lam Coupling (Recommended)

This method uses cyclopropylboronic acid, avoiding the kinetic issues of alkyl halides.

Reagents:

-

Substrate: 3-Fluoro-4-methoxyaniline (1.0 eq)

-

Coupling Partner: Cyclopropylboronic acid (2.0 eq)[1]

-

Catalyst: Cu(OAc)

(1.0 eq)[1][2] -

Ligand: 2,2'-Bipyridine (1.0 eq)[2]

-

Base: Na

CO -

Solvent: 1,2-Dichloroethane (DCE) or Toluene

-

Atmosphere: Air (O

balloon optional but recommended)[1]

Step-by-Step Protocol:

-

Activation: In a dry round-bottom flask, charge Cu(OAc)

(181 mg, 1 mmol) and 2,2'-Bipyridine (156 mg, 1 mmol) in DCE (10 mL). Stir at ambient temperature for 15 minutes until a blue-green complex forms. -

Addition: Add 3-Fluoro-4-methoxyaniline (141 mg, 1 mmol), Cyclopropylboronic acid (172 mg, 2 mmol), and Na

CO -

Reaction: Heat the suspension to 70°C under an air atmosphere (open flask with a drying tube or O

balloon). Vigorous stirring is essential for oxygen mass transfer. -

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Reaction typically completes in 12–24 hours. Note: The product will be less polar than the starting aniline.[1]

-

Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (SiO

, gradient 0-20% EtOAc in Hexanes).

Expert Insight: The 2,2'-bipyridine ligand is crucial here. It stabilizes the Cu(II) species and prevents "catalyst death" via disproportionation, significantly boosting yield compared to ligand-free conditions [1].

Method B: The "Gillaspy" Reductive Amination

Useful when boronic acids are unavailable. This uses [(1-ethoxycyclopropyl)oxy]trimethylsilane as a cyclopropanone equivalent.

Reagents:

-

3-Fluoro-4-methoxyaniline

-

[(1-ethoxycyclopropyl)oxy]trimethylsilane

-

NaBH

CN (Sodium cyanoborohydride)[1] -

Acetic Acid / Methanol[1]

Protocol Summary:

-

Dissolve aniline in MeOH with 1% AcOH.

-

Add the silane reagent (1.5 eq).

-

Add NaBH

CN (2.0 eq) portion-wise. -

Reflux for 4–6 hours.

-

Mechanism: The silane hydrolyzes in situ to generate cyclopropanone (highly reactive), which forms a Schiff base with the aniline, immediately reduced by the hydride.

Application Workflow: Synthesis of a VEGFR Kinase Inhibitor

The primary utility of N-Cyclopropyl-3-fluoro-4-methoxybenzenamine is as a nucleophile to functionalize heteroaryl cores (Quinazolines, Pyrimidines).

Target: Generic 4-amino-quinazoline scaffold (Analogous to Vandetanib/Gefitinib structures).

Experimental Workflow Diagram

Caption: SNAr coupling workflow for attaching the N-cyclopropyl aniline to a quinazoline core.

Detailed Protocol: SNAr Displacement

-

Setup: In a 50 mL reaction vial, dissolve 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) in 2-Propanol (Isopropanol, 10 volumes).

-

Nucleophile Addition: Add N-Cyclopropyl-3-fluoro-4-methoxybenzenamine (1.1 eq).

-

Reaction: Heat to 80–85°C (Reflux).

-

Observation: As the reaction proceeds, the HCl salt of the product often precipitates out as a yellow/white solid due to the basicity of the quinazoline N1.

-

-

Completion: Check LC-MS for disappearance of the chloro-quinazoline (typically < 3 hours).

-

Isolation (Self-Validating Step):

-

Cool the mixture to 0°C.

-

Filter the precipitate.[3]

-

Validation: The solid collected is the HCl salt. This spontaneous precipitation purifies the compound from unreacted aniline (which remains in the mother liquor).

-

-

Free Basing: Suspend the solid in EtOAc and wash with saturated NaHCO

. Dry organic layer (MgSO

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Inefficient Oxygen transfer or wet catalyst. | Use a balloon of O |

| Debromination/Elimination | Using Cyclopropyl bromide (Wrong method).[1] | Switch to Chan-Lam (Method A) immediately. Direct alkylation fails for cyclopropyls. |

| Regioisomers in SNAr | Attack at wrong position on Quinazoline. | Unlikely with 4-chloroquinazolines. If using 2,4-dichloro, control temp (0°C) to favor 4-position displacement first. |

| Product Stability | Oxidation of Aniline.[1] | Store the intermediate N-cyclopropyl aniline under Argon at -20°C. The electron-rich ring is prone to air oxidation over months. |

References

-

Bénard, S., Neuville, L., & Zhu, J. (2010).[2][4] Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.[2] Chemical Communications, 46(19), 3393-3395.[2]

-

Gillaspy, M. L., Lefker, B. A., Hada, W. A., & Hoover, D. J. (1995).[4] A simple, one-pot synthesis of N-cyclopropyl anilines.[4] Tetrahedron Letters, 36(41), 7399-7402.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for Cyclopropyl SAR).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

"N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine as a building block in medicinal chemistry"

Executive Summary

N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine represents a "privileged" structural motif in modern drug discovery, particularly for kinase inhibitors and GPCR ligands.[1] This building block synergizes three critical design elements: the metabolic stability of the cyclopropyl group (relative to ethyl/isopropyl), the electronic modulation of the fluorine atom (metabolic blocking at the C3 position), and the lipophilic/H-bond accepting properties of the methoxy group.

This guide details the structural rationale for this scaffold, provides a validated protocol for its utilization in Palladium-catalyzed cross-coupling (Buchwald-Hartwig), and outlines quality control parameters using 19F-NMR.[1]

Part 1: Structural Rationale & Medicinal Chemistry Utility[2][3]

The utility of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine lies in its ability to solve specific multiparametric optimization (MPO) challenges.

The Cyclopropyl "Magic"

Unlike flexible alkyl chains (ethyl, propyl), the cyclopropyl group offers:

-

Conformational Restriction: The

-like character of the cyclopropyl C-C bonds (Walsh orbitals) forces the N-C bond into a specific orientation, often pre-organizing the molecule for binding in the ATP-binding pocket of kinases. -

pKa Modulation: The cyclopropyl group lowers the pKa of the aniline nitrogen by ~1 log unit compared to an isopropyl group. This reduces lysosomal trapping and improves passive permeability.

-

Metabolic Stability: It prevents the standard

-hydroxylation seen in N-ethyl groups (N-dealkylation), although it introduces a risk of P450-mediated ring opening (which the 3-Fluoro substituent helps mitigate by deactivating the ring electronically).[1]

The 3-Fluoro-4-Methoxy Motif[1][4][5]

-

Metabolic Blocking: The C3 position on the aniline ring is a "metabolic hotspot" for oxidation. Fluorine substitution blocks this site while exerting an electron-withdrawing effect that modulates the nucleophilicity of the amine.

-

Electronic Push-Pull: The 4-methoxy group (electron donor) counters the 3-fluorine (electron withdrawer), fine-tuning the electron density of the aromatic ring to optimize

-

Visualization: Structure-Activity Relationship (SAR) Flow

Figure 1: Deconstruction of the pharmacophore elements within the building block.[1]

Part 2: Experimental Protocols

Protocol A: Utilization in Buchwald-Hartwig Cross-Coupling

Objective: Coupling N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine (Nucleophile) with a heteroaryl chloride (Electrophile, e.g., 2-chloropyrimidine) to form a biaryl amine.[1]

Rationale: Secondary anilines with cyclopropyl groups are sterically demanding. Standard conditions often fail. This protocol uses a specific Pd-generation catalyst system (BrettPhos or RuPhos) designed for sterically hindered secondary amines.[1]

Materials

| Reagent | Equiv. | Role |

| Building Block (Amine) | 1.2 | Nucleophile |

| Aryl/Heteroaryl Chloride | 1.0 | Electrophile |

| Pd(OAc)₂ | 0.02 | Pre-catalyst |

| BrettPhos | 0.04 | Ligand (Bulky, electron-rich) |

| NaOtBu | 1.5 | Base (Strong, soluble) |

| 1,4-Dioxane | [0.2 M] | Solvent (Anhydrous) |

Step-by-Step Methodology

-

Catalyst Pre-complexation (Critical):

-

In a glovebox or under Argon flow, add Pd(OAc)₂ and BrettPhos to a reaction vial.

-

Add 1,4-Dioxane (10% of total volume) and stir at 25°C for 5 minutes. Why: This ensures formation of the active L-Pd(0) species before substrate exposure, reducing induction periods.[1]

-

-

Reaction Assembly:

-

Execution:

-

Seal the vial with a crimp cap (PTFE septum).

-

Heat to 100°C for 12 hours.

-

Monitoring: Check LCMS at 2h and 12h. Look for the disappearance of the Aryl Chloride.

-

-

Work-up:

-

Cool to room temperature.[2]

-

Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

-

Concentrate in vacuo.

-

-

Purification:

-

Flash chromatography (Hexane/EtOAc gradient). Note: The product is likely less polar than the starting amine.

-

Protocol B: Synthesis of the Building Block (Chan-Lam Coupling)

If the building block is not commercially available, it can be synthesized from 3-fluoro-4-methoxyaniline.[1]

Reaction: 3-Fluoro-4-methoxyaniline + Cyclopropylboronic acid

-

Mix: Aniline (1.0 equiv), Cyclopropylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and 2,2'-Bipyridine (1.0 equiv) in Dichloroethane (DCE).

-

Base: Add Na₂CO₃ (2.0 equiv).

-

Conditions: Heat at 70°C under air atmosphere (balloon) for 24h. Note: Oxygen is required to reoxidize Cu(I) to Cu(II) in the catalytic cycle, though stoichiometric Cu is often more reliable for this specific difficult coupling.

Part 3: Visualization of Reaction Workflow

Figure 2: Optimized Buchwald-Hartwig workflow for sterically hindered secondary anilines.

Part 4: Quality Control & Stability

Analytical Characterization

-

1H NMR (DMSO-d6):

-

19F NMR:

-

Diagnostic signal typically around

-135 ppm (depending on solvent).[1] This is the primary purity check to ensure no defluorination occurred during synthesis.

-

Handling & Storage

-

Oxidation Sensitivity: Secondary anilines are moderately prone to oxidation. Store at -20°C under Nitrogen.

-

Color: Pure compound is typically a pale yellow oil or low-melting solid.[1] Darkening indicates oxidation (N-oxide formation).[1]

References

-

Buchwald-Hartwig Coupling Mechanism & Ligands

-

Chan-Lam Coupling for Cyclopropylamines

-

Cyclopropyl Group in Medicinal Chemistry (Metabolic Stability)

-

Fluorine in Drug Design

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

- 1. N-cyclopropyl-4-[6-(3-fluoro-4-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide | C28H25F4N5O3 | CID 71735277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Chan-Lam Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

Application Notes & Protocols: A Guide to the Synthesis of N-Cyclopropylanilines via Buchwald-Hartwig Amination

Abstract

The N-cyclopropylaniline moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of drug candidates and approved pharmaceuticals. Its synthesis, however, can be challenging. This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination as a powerful and versatile tool for the construction of N-cyclopropylanilines. We will delve into the mechanistic underpinnings of this palladium-catalyzed cross-coupling reaction, dissect the critical parameters that govern its success, and provide a detailed, field-proven protocol for its implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction for the efficient synthesis of these valuable compounds.

Introduction: The Significance of N-Cyclopropylanilines and the Power of Buchwald-Hartwig Amination

The cyclopropyl group is a fascinating and increasingly utilized functional group in drug design. Its unique conformational and electronic properties, including its ability to act as a "metabolic blocker" and introduce conformational rigidity, make it a valuable tool for medicinal chemists. When appended to an aniline, the resulting N-cyclopropylaniline scaffold is a key structural motif in a range of biologically active molecules, from reverse transcriptase inhibitors to insecticides.[1]

Historically, the synthesis of N-arylated amines has been fraught with difficulties, often requiring harsh reaction conditions and suffering from limited substrate scope.[2] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds.[2][3][4] This reaction allows for the coupling of a wide variety of amines with aryl halides and pseudohalides under relatively mild conditions, demonstrating remarkable functional group tolerance.[2][5] For the synthesis of N-cyclopropylanilines, the Buchwald-Hartwig amination has emerged as a particularly enabling technology, providing a reliable and efficient route to this important class of compounds.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][8] The generally accepted mechanism comprises four key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) in an oxidative addition step, forming a Pd(II) intermediate.[5][8]

-

Amine Coordination and Deprotonation: The amine (in this case, cyclopropylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8]

-

Reductive Elimination: The final and crucial step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the N-cyclopropylaniline product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[2][8]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[2] The choice of ligand is critical in minimizing this side reaction.

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for Success: A Deep Dive into Reaction Components

The success of the Buchwald-Hartwig amination for N-cyclopropylaniline synthesis is highly dependent on the judicious selection of several key parameters.

The Palladium Precatalyst

While various palladium sources can be used, modern protocols often employ well-defined palladium precatalysts. These are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. The use of precatalysts offers several advantages, including improved reproducibility and the ability to set up reactions on the benchtop without the need for a glovebox.[6] Examples of commonly used precatalysts include those based on the Buchwald biarylphosphine ligands.

The Ligand: The Heart of the Catalyst

The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. For the coupling of cyclopropylamine, which can be a challenging substrate, sterically hindered and electron-rich phosphine ligands are generally required.[1][9] These ligands promote both the oxidative addition and the crucial reductive elimination steps while suppressing undesired side reactions.[9]

Several classes of ligands have proven effective for this transformation:

-